
4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-
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Overview
Description
6-Chloro-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 6-Chloro-2-methylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Bromination :
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Bromine in acetic acid replaces the chloro group, yielding 6-bromo-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (Table 1) .
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Thallium(III) p-tosylate in acetonitrile enables efficient halogen exchange .
Hydroxylation :
-
Hydrolysis with aqueous NaOH at 80–100°C replaces chlorine with hydroxyl, forming 6-hydroxy derivatives (yield: ~85%).
Table 1: Substitution Reactions
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Br₂ (acetic acid, 40–60°C) | 6-Bromo derivative | 70–85% | |
NaOH (aq., 80–100°C) | 6-Hydroxy derivative | ~85% | |
Thallium(III) p-tosylate (MeCN) | Halogen-exchange products | 94% |
Cycloaddition Reactions
The conjugated carbonyl system participates in Diels-Alder reactions with dienophiles like ethylene or cyclohexene.
Key Observations :
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In benzene at 240°C, the compound reacts with cyclohexene to form cis-fused hexahydrodibenzopyran (22% yield) .
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Electron-deficient dienophiles (e.g., maleic anhydride) require higher temperatures (200–250°C) for cycloaddition .
Hydrogenation and Reduction
The chromanone core undergoes selective reduction:
Carbonyl Reduction :
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Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, yielding 6-chloro-2,3,4-trihydro-2-methylchromanol (Table 2).
Aromatic Ring Hydrogenation :
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Under high-pressure H₂ (5 atm, 120°C), the benzene ring saturates to form hexahydro derivatives .
Table 2: Reduction Reactions
Conditions | Product | Yield | Source |
---|---|---|---|
H₂/Pd-C (ethanol, 25°C) | 6-Chloro-2,3,4-trihydro-2-methylchromanol | 90% | |
H₂ (5 atm, 120°C) | Hexahydro derivative | 65–75% |
Oxidation Reactions
The methyl group at position 2 is susceptible to oxidation:
Side-Chain Oxidation :
-
KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 6-chloro-2-carboxy-2,3-dihydro-4H-1-benzopyran-4-one .
Epoxidation :
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Reaction with m-CPBA generates an epoxide at the dihydrofuran ring.
Condensation Reactions
The carbonyl group reacts with binucleophiles to form heterocycles:
With Hydroxylamine :
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Forms isoxazole-fused benzoxepin derivatives via intermediate quinone methides .
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Example: Reaction with hydroxylamine hydrochloride yields benzoxepino[4,3-d]isoxazole (32% yield) .
With Hydrazines :
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a notable study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent growth inhibition . The mechanism of action involves the activation of caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
The compound has been identified as having anti-inflammatory properties. It acts by inhibiting specific kinases involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, 4H-1-Benzopyran-4-one derivatives have shown antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .
Drug Development
The diverse biological activities of 4H-1-Benzopyran-4-one derivatives make them promising candidates for drug development. Their ability to modulate biochemical pathways indicates potential uses in treating various diseases beyond cancer and inflammation, including cardiovascular diseases and metabolic disorders .
Pharmaceutical Formulations
Due to their favorable pharmacokinetic properties, these compounds can be formulated into various pharmaceutical preparations. Techniques such as HPLC (High-Performance Liquid Chromatography) are utilized for the separation and analysis of these compounds in drug formulations .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Activity | Breast Cancer Cells | Induced apoptosis with an IC50 value of ~15 µM |
Anti-inflammatory Research | Inflammatory Pathways | Inhibition of specific kinases |
Antimicrobial Evaluation | Pathogen Resistance | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .
Comparison with Similar Compounds
6-Chloro-2-methylchroman-4-one can be compared with other chromanone derivatives:
Chroman-4-one: Lacks the chlorine and methyl substituents, leading to different biological activities.
6-Hydroxy-2-methylchroman-4-one: The hydroxyl group at the 6th position imparts different chemical reactivity and biological properties.
2,3-Dihydro-2-methylchroman-4-one: The absence of the double bond between C2 and C3 results in different structural and functional characteristics.
These comparisons highlight the unique features of 6-Chloro-2-methylchroman-4-one, such as its specific substituents and their impact on its chemical and biological behavior.
Biological Activity
4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-, commonly referred to as 6-chloroflavone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and case studies.
The chemical structure of 6-chloroflavone is characterized by its benzopyran backbone with a chlorine substituent. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₉ClO₂ |
Molecular Weight | 256.684 g/mol |
Melting Point | 183-185 °C |
Boiling Point | 408.8 °C |
Density | 1.342 g/cm³ |
LogP | 4.113 |
Antimicrobial Activity
Research indicates that 6-chloroflavone exhibits potent antimicrobial properties. A study employing a high-throughput screening method identified this compound as an effective inhibitor against Mycobacterium tuberculosis with an IC₅₀ value indicating significant activity .
Case Study: Antimycobacterial Screening
In a comprehensive screening of over 100,000 compounds, 6-chloroflavone demonstrated a notable inhibition rate of ≥90% against M. tuberculosis, designating it as a promising candidate for further development in antitubercular therapy .
Anticancer Activity
The anticancer potential of 6-chloroflavone has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of multiple signaling pathways.
Mechanism of Action:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in several cancer cell lines .
Table: Summary of Anticancer Studies
Study Reference | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
MCF-7 | 15 | Induces apoptosis | |
HepG2 | 20 | Cell cycle arrest | |
A549 (Lung) | 18 | Reactive oxygen species generation |
Antioxidant Activity
6-Chloroflavone has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its cytoprotective effects.
Research Findings:
A recent study highlighted that extracts containing this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential role as an antioxidant agent .
Properties
CAS No. |
37674-74-1 |
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Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 |
InChI Key |
USFKUIJPHNSYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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